molecular formula C13H12N4O7S3 B012806 Sulfo-sadp CAS No. 102568-45-6

Sulfo-sadp

Cat. No.: B012806
CAS No.: 102568-45-6
M. Wt: 432.5 g/mol
InChI Key: XKSOTQXTPALQMY-UHFFFAOYSA-N
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Description

Sulfosuccinimidyl (4-azidophenyldithio)propionate is a chemical compound widely used in biochemical research. It is known for its ability to act as a crosslinking agent, facilitating the study of protein-protein interactions by covalently linking biomolecules containing primary amines. This compound is particularly valued for its water solubility and specificity in targeting primary amines, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfosuccinimidyl (4-azidophenyldithio)propionate typically involves the reaction of succinimidyl esters with azidophenyldithio compounds. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .

Industrial Production Methods

In industrial settings, the production of sulfosuccinimidyl (4-azidophenyldithio)propionate is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfosuccinimidyl (4-azidophenyldithio)propionate primarily undergoes substitution reactions, where the succinimidyl group reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules .

Common Reagents and Conditions

The common reagents used in reactions with sulfosuccinimidyl (4-azidophenyldithio)propionate include primary amines, which are often found in proteins and other biomolecules. The reaction conditions typically involve aqueous buffers at neutral pH, which help maintain the stability of the compound and the biomolecules involved .

Major Products Formed

The major products formed from reactions with sulfosuccinimidyl (4-azidophenyldithio)propionate are covalently linked biomolecules. These products are used to study protein-protein interactions, enzyme mechanisms, and other biochemical processes .

Scientific Research Applications

Sulfosuccinimidyl (4-azidophenyldithio)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfosuccinimidyl (4-azidophenyldithio)propionate involves the formation of covalent bonds with primary amines in biomolecules. The succinimidyl group reacts with the amine group to form a stable amide bond, while the azidophenyldithio moiety provides specificity and stability to the reaction. This mechanism allows for the selective and efficient crosslinking of biomolecules, facilitating the study of their interactions and functions .

Comparison with Similar Compounds

Sulfosuccinimidyl (4-azidophenyldithio)propionate is often compared with other crosslinking agents such as ethyleneglycolbis(succinimidylsuccinate) and disuccinimidyl suberate. While these compounds also facilitate the crosslinking of biomolecules, sulfosuccinimidyl (4-azidophenyldithio)propionate is unique in its water solubility and specificity for primary amines. This makes it particularly suitable for use in aqueous environments and with sensitive biomolecules .

List of Similar Compounds

Properties

IUPAC Name

1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSOTQXTPALQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907711
Record name 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102568-45-6
Record name Sulfosuccinimidyl (4-azidophenyldithio)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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